molecular formula C13H19NO B11896999 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine

Cat. No.: B11896999
M. Wt: 205.30 g/mol
InChI Key: OEWGRQBTASECLZ-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine is an organic compound with the molecular formula C13H19NO and a molar mass of 205.3 g/mol . This compound is characterized by the presence of a cyclopropylethoxy group attached to a phenyl ring, which is further connected to an ethylamine group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine typically involves the reaction of 4-(2-Cyclopropylethoxy)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure the maximum efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine, with the CAS number 1481230-07-2, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications in pharmacology, neuroscience, and as a chemical building block in drug development.

Neuropharmacology

Research indicates that derivatives of this compound may exhibit properties that influence neurotransmitter systems. For example, studies on related compounds have shown their ability to inhibit norepinephrine and serotonin uptake, suggesting potential antidepressant activity . This mechanism of action could be relevant for developing new treatments for mood disorders.

Antidepressant Research

A series of compounds structurally similar to this compound have been evaluated for their effects on rodent models of depression. These studies often focus on the antagonism of reserpine-induced hypothermia and histamine-induced ACTH release, which are indicative of antidepressant efficacy . The rapid onset of action seen with some analogs suggests that this compound could be a candidate for further investigation in clinical settings.

Chemical Building Block

Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can be used to develop more complex molecules with potential therapeutic effects. Its cyclopropyl group may enhance metabolic stability and bioavailability, making it an attractive candidate in drug design .

Case Study 1: Antidepressant Activity

A study published in PubMed examined various derivatives of phenyl-ethylamine compounds for their ability to inhibit neurotransmitter uptake. The findings indicated that specific substitutions on the aryl ring could significantly enhance antidepressant-like effects in animal models, paving the way for future research on similar compounds including this compound .

Case Study 2: Synthesis and Characterization

In another investigation focused on synthetic methodologies, researchers successfully synthesized several derivatives of phenyl-ethylamines, including those structurally related to this compound. The study highlighted the importance of structural modifications in enhancing pharmacological profiles and reducing side effects associated with existing antidepressants .

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine can be compared with other similar compounds, such as:

    2-[4-(2-Cyclopropylethoxy)phenyl]ethanol: This compound has a similar structure but contains an alcohol group instead of an amine group.

    2-[4-(2-Cyclopropylethoxy)phenyl]acetaldehyde: This compound contains an aldehyde group instead of an amine group.

    2-[4-(2-Cyclopropylethoxy)phenyl]acetic acid: This compound contains a carboxylic acid group instead of an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, including its interaction with receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with a cyclopropylethoxy group, which may influence its pharmacological properties. The structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest a potential role in modulating mood and anxiety-related disorders. For instance, derivatives of this compound have been shown to inhibit the uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT), which are critical in the pathophysiology of depression .

Neurotransmitter Modulation

The modulation of neurotransmitter systems is a key area of interest for this compound. Studies have highlighted its potential antidepressant activity, particularly through the inhibition of synaptosomal uptake of NE and 5-HT. This effect was assessed using rodent models, demonstrating significant changes in behavior indicative of antidepressant-like effects .

Inhibition of Receptor Binding

The compound has also been evaluated for its ability to inhibit binding at imipramine receptors in rat brains, which is associated with antidepressant efficacy. This receptor binding inhibition is crucial for understanding how the compound may exert its effects on mood regulation .

Case Studies and Research Findings

  • Rodent Models : In several rodent studies, compounds structurally related to this compound were tested for their ability to antagonize reserpine-induced hypothermia and reduce noradrenergic responsiveness in the pineal gland. These studies suggest a rapid onset of antidepressant activity correlating with neurotransmitter modulation .
  • Pharmacological Profiles : The pharmacological profiles of similar compounds indicate that they can effectively modulate neurotransmitter systems while exhibiting a favorable safety profile. This makes them candidates for further development in treating mood disorders .

Data Summary Table

Activity Mechanism Model Used Outcome
Neurotransmitter Uptake InhibitionInhibition of NE and 5-HT uptakeRodent ModelsSignificant antidepressant-like effects
Receptor BindingInhibition at imipramine receptorsRat Brain StudiesPotential antidepressant efficacy
Behavioral ChangesAntagonism of reserpine-induced effectsBehavioral TestsReduced hypothermia

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[4-(2-cyclopropylethoxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO/c14-9-7-11-3-5-13(6-4-11)15-10-8-12-1-2-12/h3-6,12H,1-2,7-10,14H2

InChI Key

OEWGRQBTASECLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)CCN

Origin of Product

United States

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